An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic acid: Chemical Properties, Synthesis, and Biological Activity
An In-depth Technical Guide to (R)-2-Amino-2-cyclopentylacetic acid: Chemical Properties, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-2-Amino-2-cyclopentylacetic acid, a non-proteinogenic amino acid, is a chiral building block with emerging interest in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical properties, including its structure, identifiers, and physicochemical characteristics. Detailed information on a potential enantioselective synthetic route and purification strategies is presented. While the biological activity of the (R)-enantiomer is not extensively documented in publicly available literature, this guide discusses the known pharmacology of its corresponding (S)-enantiomer as a selective NMDA receptor antagonist, suggesting a critical area for future investigation into the biological targets and mechanism of action of the (R)-form. This document aims to serve as a foundational resource for researchers and drug development professionals working with this and related compounds.
Chemical Properties
(R)-2-Amino-2-cyclopentylacetic acid, also known as (R)-cyclopentylglycine, is a non-natural amino acid characterized by a cyclopentyl group attached to the alpha-carbon of glycine (B1666218). This substitution imparts specific conformational constraints that are of interest in the design of peptidomimetics and other bioactive molecules.
Identifiers and Molecular Structure
| Property | Value |
| IUPAC Name | (2R)-2-amino-2-cyclopentylethanoic acid[1] |
| Common Name | (R)-Cyclopentylglycine |
| CAS Number | 2521-86-0[2][3] |
| Molecular Formula | C₇H₁₃NO₂[2][3] |
| Molecular Weight | 143.18 g/mol [4] |
| Canonical SMILES | C1CC--INVALID-LINK--C(C(=O)O)N |
| InChI Key | XBPKRVHTESHFAA-ZCFIWIBFSA-N[2] |
Physicochemical Properties
A comprehensive summary of the known and predicted physicochemical properties of (R)-2-Amino-2-cyclopentylacetic acid is presented below. It is important to note that while some experimental data is available for the racemate or the (S)-enantiomer, specific experimental values for the (R)-enantiomer are limited.
| Property | Value | Source |
| Physical Form | Solid, White to off-yellow powder or crystals | Vendor Data[1] |
| Melting Point | Not available | |
| Boiling Point | 276.6 °C at 760 mmHg (Predicted for (S)-enantiomer) | Echemi[5] |
| Water Solubility | Soluble (for L-cyclopentylglycine) | CymitQuimica[4] |
| LogP (octanol/water) | -1.5 (Predicted) | PubChem[4] |
| pKa | Not available |
Synthesis and Purification
Asymmetric Synthesis via Chiral Auxiliary
An established method for the synthesis of the (S)-enantiomer involves the stereoselective alkylation of a chiral glycine enolate equivalent derived from a commercially available chiral auxiliary, such as benzyl (B1604629) (2R,3S)-(−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.[6] To obtain the (R)-enantiomer, one would theoretically start with the opposite enantiomer of the chiral auxiliary, (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate.
The general synthetic workflow is depicted below:
Figure 1: General workflow for the asymmetric synthesis of (R)-2-Amino-2-cyclopentylacetic acid.
Experimental Protocol (Adapted for (R)-enantiomer):
-
Alkylation: The chiral glycine equivalent, benzyl (2S,3R)-(+)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, is treated with a strong base, such as potassium hexamethyldisilazide (KHMDS), at low temperature (-78 °C) in an inert solvent like THF to generate the corresponding enolate. This enolate is then reacted with cyclopentyl iodide. The steric hindrance provided by the chiral auxiliary directs the alkylation to occur from the opposite face, leading to the desired (2S,3R,5R)-diastereomer.[6]
-
Purification of Intermediate: The resulting N-protected amino acid derivative is purified using column chromatography on silica (B1680970) gel.
-
Deprotection: The chiral auxiliary is removed by catalytic hydrogenolysis. This is typically achieved by treating the intermediate with hydrogen gas in the presence of a palladium catalyst (e.g., palladium chloride) in a suitable solvent. This step cleaves the auxiliary and deprotects the carboxylic acid, yielding the free (R)-2-Amino-2-cyclopentylacetic acid.[6]
-
Final Purification: The final product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford the enantiomerically pure amino acid.
Spectroscopic Data
While specific spectra for (R)-2-Amino-2-cyclopentylacetic acid are not widely published, the expected spectroscopic features can be inferred from related compounds and general principles of NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the alpha-proton, which would be a multiplet due to coupling with the protons on the cyclopentyl ring. The cyclopentyl protons would appear as a series of complex multiplets in the aliphatic region. The protons of the amine and carboxylic acid groups may be broad or exchangeable, depending on the solvent.
-
¹³C NMR: The carbon NMR spectrum would display a signal for the alpha-carbon, the carbonyl carbon of the carboxylic acid, and several signals corresponding to the non-equivalent carbons of the cyclopentyl ring.[7]
Infrared (IR) Spectroscopy
The FTIR spectrum would be characterized by absorption bands typical for amino acids. Key expected vibrations include:
-
N-H stretching: A broad band in the region of 3000-2500 cm⁻¹ due to the zwitterionic nature.
-
C=O stretching (carboxyl group): A strong absorption around 1600-1580 cm⁻¹.
-
N-H bending: A band around 1500 cm⁻¹.
-
C-H stretching (cyclopentyl group): Absorptions just below 3000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound (143.18 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the cyclopentyl ring.
Biological Activity and Signaling Pathways
The biological activity of (R)-2-Amino-2-cyclopentylacetic acid is not well-documented in the scientific literature. However, significant insights can be drawn from studies on its enantiomer, (S)-2-Amino-2-cyclopentylacetic acid (L-cyclopentylglycine).
Known Activity of the (S)-Enantiomer: NMDA Receptor Antagonism
L-Cyclopentylglycine is known to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor.[4] The NMDA receptor is an ionotropic glutamate (B1630785) receptor that plays a crucial role in synaptic plasticity, learning, and memory.[8] Its dysregulation is implicated in various neurological disorders.
The NMDA receptor is a complex ion channel that requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[8][9] As a glycine derivative, it is plausible that L-cyclopentylglycine exerts its antagonistic effect by competing with the co-agonist for its binding site on the GluN1 subunit of the NMDA receptor.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000123) [hmdb.ca]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-2-amino-2-cyclopentylacetic acid | 2521-86-0 [sigmaaldrich.com]
- 4. CAS 2521-84-8: L-Cyclopentylglycine | CymitQuimica [cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. msimg.bioon.com [msimg.bioon.com]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]
